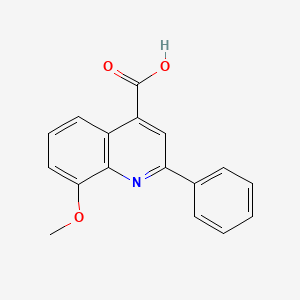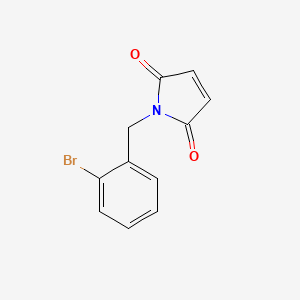
1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2,5-dione group, which indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the ring. The “1-(2-Bromobenzyl)” part suggests a bromobenzyl group attached to the 1st position of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, which can provide information about the arrangement of atoms in the crystal structure of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl groups, which are electrophilic and can be attacked by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromine atom and the carbonyl groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile, while the carbonyl groups could allow for hydrogen bonding .Scientific Research Applications
Heterocyclization
- Spiro Heterocyclization : Research by Racheva and Maslivets (2007) demonstrates the use of 1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione in spiro heterocyclization. Specifically, they used this compound in reactions with dimedone to produce novel spiro compounds with potential applications in organic synthesis (Racheva & Maslivets, 2007).
Polymer Synthesis
- Luminescent Polymers : Zhang and Tieke (2008) reported the synthesis of highly luminescent polymers containing derivatives of this compound. These polymers exhibit strong fluorescence and potential applications in organic electronics (Zhang & Tieke, 2008).
Corrosion Inhibition
- Steel Corrosion Inhibition : Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione (similar structure to this compound) and investigated their efficacy as corrosion inhibitors for carbon steel. Their results suggest potential applications in industrial corrosion prevention (Zarrouk et al., 2015).
Inhibition Studies
- Glycolic Acid Oxidase Inhibition : Rooney et al. (1983) explored 1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Their findings indicate potential biomedical applications, particularly in enzyme inhibition studies (Rooney et al., 1983).
Material Science
- Photoluminescent Materials : The study by Xu et al. (2012) highlights the isolation of compounds from marine algae that are structurally related to this compound. These compounds show promise in the development of new photoluminescent materials (Xu et al., 2012).
Solubility Studies
- Solubility in Solvents : Li et al. (2019) conducted a comprehensive study on the solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents. Their findings are crucial for understanding the solubility characteristics of similar compounds in different solvents, which is important in formulation and material science applications (Li et al., 2019).
Anti-Inflammatory Properties
- Potential Anti-Inflammatory Agents : Paprocka et al. (2022) synthesized new 1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory properties. This study suggests potential therapeutic applications of compounds structurally similar to this compound (Paprocka et al., 2022).
Optoelectronics
- Conjugated Polymers for Optoelectronics : Beyerlein and Tieke (2000) synthesized conjugated polymers containing 1H-pyrrole-2,5-dione units. These materials have potential applications in optoelectronic devices due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Mechanism of Action
Target of Action
“1-(2-Bromobenzyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrrole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound might be more stable and effective at certain pH levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEERFJZGVXWTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
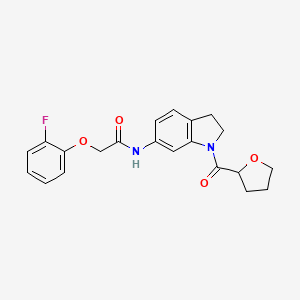
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
![2-methyl-6-{4-[3-(1-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl}piperidin-4-yl)propyl]piperidine-1-carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2577842.png)
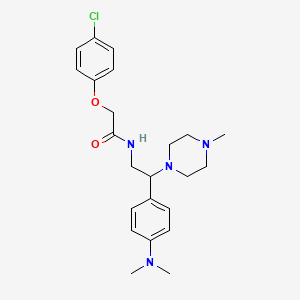
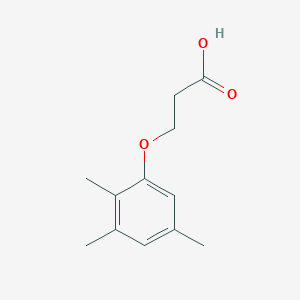
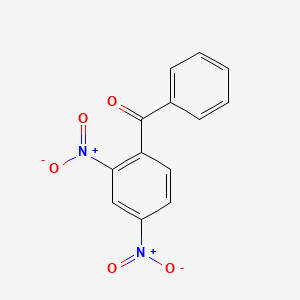
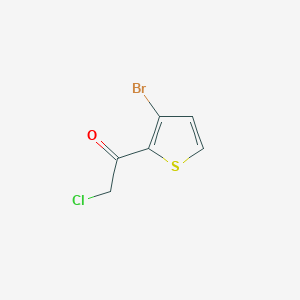
![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
